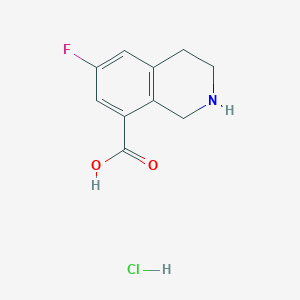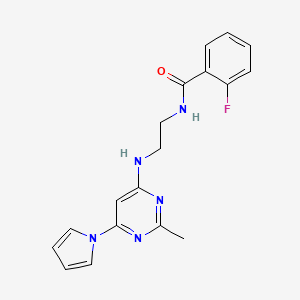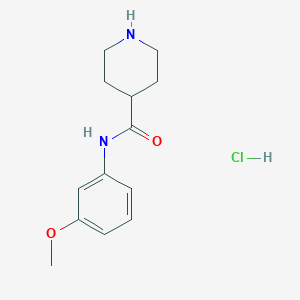![molecular formula C18H18FNO4 B2842408 [2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1794781-21-7](/img/structure/B2842408.png)
[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate” is a chemical compound with the molecular formula C11H12FNO3 . It is also known by other names such as ethyl 2-(3-fluoro-4-methylanilino)-2-oxoacetate and Acetic acid, 2-[(3-fluoro-4-methylphenyl)amino]-2-oxo-, ethyl ester .
Physical And Chemical Properties Analysis
The physical and chemical properties of “[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate” include a predicted density of 1.254±0.06 g/cm3 and a predicted pKa of 10.51±0.70 .Applications De Recherche Scientifique
Application 1: Preparation of 6-chloro-5-fluoroindole
- Summary of Application: 2-Fluoro-4-methylaniline is used in the preparation of 6-chloro-5-fluoroindole via the Leimgruber-Batcho reaction .
- Methods of Application: The Leimgruber-Batcho reaction is a method for synthesizing indoles, which are important structures in medicinal chemistry. The reaction involves the condensation of an aniline, a ketone, and a halogenated carboxylic acid .
- Results or Outcomes: The outcome of this reaction is the formation of 6-chloro-5-fluoroindole .
Application 2: Preparation of (S)-amino alcohol
- Summary of Application: 2-Fluoro-4-methylaniline is also used in the preparation of an (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol .
- Methods of Application: The preparation of this (S)-amino alcohol likely involves a reaction with a suitable aldehyde or ketone to form the corresponding imine or enamine, followed by reduction .
- Results or Outcomes: The outcome of this reaction is the formation of (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol .
Application 3: Rat liver microsomal metabolism study
- Summary of Application: 2-Fluoro-4-methylaniline has been used in studies of rat liver microsomal metabolism .
- Methods of Application: The study likely involves incubating 2-Fluoro-4-methylaniline with rat liver microsomes and analyzing the metabolites formed .
- Results or Outcomes: The specific outcomes of this study are not provided in the source, but such studies typically aim to understand how the compound is metabolized in the body .
Application 4: Preparation of Fluorinated Building Blocks
- Summary of Application: 2-Fluoro-4-methylaniline is used in the preparation of fluorinated building blocks .
- Methods of Application: The specific methods of application are not provided in the source, but typically involve reactions that introduce fluorine atoms into organic compounds .
- Results or Outcomes: The outcome of this application is the formation of fluorinated building blocks, which are useful in various areas of chemistry and materials science .
Application 5: Rat liver microsomal metabolism study
- Summary of Application: 2-Fluoro-4-methylaniline has been used in studies of rat liver microsomal metabolism .
- Methods of Application: The study likely involves incubating 2-Fluoro-4-methylaniline with rat liver microsomes and analyzing the metabolites formed .
- Results or Outcomes: The specific outcomes of this study are not provided in the source, but such studies typically aim to understand how the compound is metabolized in the body .
Application 6: Preparation of Fluorinated Building Blocks
- Summary of Application: 2-Fluoro-4-methylaniline is used in the preparation of fluorinated building blocks .
- Methods of Application: The specific methods of application are not provided in the source, but typically involve reactions that introduce fluorine atoms into organic compounds .
- Results or Outcomes: The outcome of this application is the formation of fluorinated building blocks, which are useful in various areas of chemistry and materials science .
Propriétés
IUPAC Name |
[2-(3-fluoro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-12-7-8-14(10-15(12)19)20-17(21)11-24-18(22)9-13-5-3-4-6-16(13)23-2/h3-8,10H,9,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNBMOMHQGFOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)CC2=CC=CC=C2OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2842327.png)


![5-[2-(5-Chloro-2-hydroxyanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2842331.png)



![4-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid](/img/structure/B2842341.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2842342.png)
![7-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2842343.png)

![1-(3,4-difluorophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2842346.png)
![N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2842347.png)